2-Chloro-3-ethynylpyridine
Overview
Description
2-Chloro-3-ethynylpyridine is an organic compound with the molecular formula C7H4ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an ethynyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethynylpyridine typically involves the halogenation of 3-ethynylpyridine. One common method is the reaction of 3-ethynylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethynylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-amino-3-ethynylpyridine, 2-thio-3-ethynylpyridine, etc.
Addition: Formation of 2-chloro-3-(2-chloroethenyl)pyridine, 2-chloro-3-(2-bromoethenyl)pyridine, etc.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
2-Chloro-3-ethynylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethynylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, pyridine derivatives are known to interact with topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, this compound can potentially exert anticancer or antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethynylpyridine
- 3-Chloro-2-ethynylpyridine
- 2-Bromo-3-ethynylpyridine
- 2-Chloro-3-ethynylquinoline
Uniqueness
This compound is unique due to the specific positioning of the chlorine and ethynyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the ethynyl group allows for specific addition reactions that are not possible with other halogenated pyridines .
Properties
IUPAC Name |
2-chloro-3-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXBYAHLSUVKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603824 | |
Record name | 2-Chloro-3-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-69-0 | |
Record name | 2-Chloro-3-ethynylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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